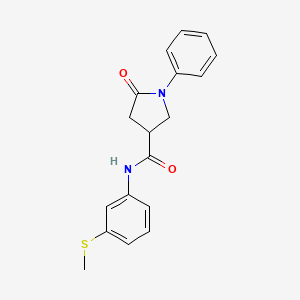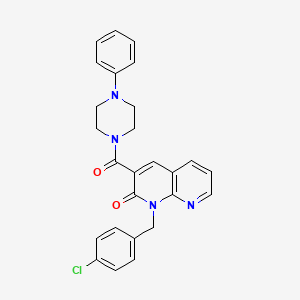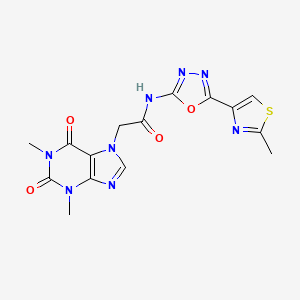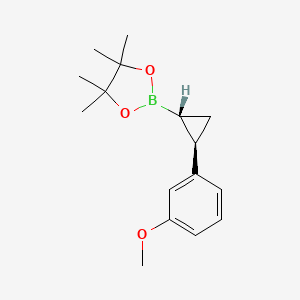
N-(3-methylsulfanylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-methylsulfanylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also has a carboxamide group (-CONH2), a sulfanyl group (-SH), and two phenyl groups (C6H5), which are common in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, phenyl groups, carboxamide group, and sulfanyl group would all contribute to its overall structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The carboxamide and sulfanyl groups are likely to be reactive sites. The compound could potentially undergo reactions such as hydrolysis, oxidation, and substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its functional groups .
Aplicaciones Científicas De Investigación
Antiviral and Antibacterial Agents
Research into related compounds reveals potential applications in the treatment of infectious diseases. For instance, certain pyrrolidine carboxamides exhibit potential as anti-HIV agents, indicating a broader applicability of this chemical class in antiviral research (Tamazyan et al., 2007). Moreover, pyridonecarboxylic acids and their analogues have shown significant antibacterial activity, reinforcing the idea that compounds structurally related to N-(3-methylsulfanylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide could be valuable in developing new antibiotics (Egawa et al., 1984).
Antihypertensive Applications
The synthesis and evaluation of related pyrimidine carboxamides reveal considerable antihypertensive effects, suggesting that similar compounds could be explored for their cardiovascular benefits (Alam et al., 2010). This area of research is promising for developing new treatments for hypertension and related cardiovascular disorders.
Antimicrobial Properties
Compounds within the same chemical family have been synthesized and tested for their antimicrobial efficacy, indicating the potential use of N-(3-methylsulfanylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide in creating new antimicrobial agents. Specifically, thiazolidine derivatives have shown good antibacterial and antifungal activity (Gayam & Palaniappan, 2019), pointing to the versatility of this compound class in combating various microbial threats.
Synthesis and Material Science
The structural features of compounds similar to N-(3-methylsulfanylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide lend themselves to applications in material science. For example, the synthesis of polyamides based on related chemical structures has demonstrated enhanced thermal stability and solubility, which could be beneficial in developing new materials with specific performance characteristics (Choi & Jung, 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-methylsulfanylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-23-16-9-5-6-14(11-16)19-18(22)13-10-17(21)20(12-13)15-7-3-2-4-8-15/h2-9,11,13H,10,12H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHCNIQPUFRJKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylsulfanyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methylphenyl)-2-[(1-phenyl-2-imidazolyl)thio]ethanone](/img/structure/B2380430.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(Z)-(dimethylamino)methylidene]-1H-indol-2-one](/img/structure/B2380432.png)


![3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide](/img/structure/B2380439.png)
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2380443.png)




![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B2380449.png)
![5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2380450.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide](/img/structure/B2380452.png)